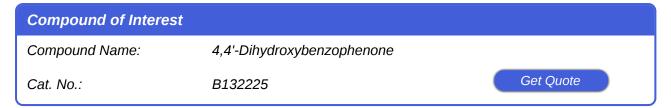


# An In-depth Technical Guide to 4,4'-Dihydroxybenzophenone (CAS 611-99-4)

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of **4,4'-Dihydroxybenzophenone** (CAS 611-99-4), a compound of significant interest in various scientific and industrial fields. This document summarizes its key characteristics, including spectroscopic data, synthesis, and purification protocols. A significant focus is placed on its biological activities as a potential endocrine disruptor, detailing its estrogenic and anti-androgenic effects and the associated signaling pathways. Experimental methodologies for assessing these biological activities are also provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related disciplines.

## **Chemical and Physical Properties**

**4,4'-Dihydroxybenzophenone**, also known as bis(4-hydroxyphenyl)methanone, is an off-white to beige crystalline powder.[1][2] It is an organic compound belonging to the benzophenone family, characterized by a ketone group attached to two phenyl groups, each substituted with a hydroxyl group at the para position.[3]

Table 1: Physical and Chemical Properties of 4,4'-Dihydroxybenzophenone



Property	Value	Reference(s)	
CAS Number	611-99-4	[4]	
Molecular Formula	C13H10O3 [4]		
Molar Mass	214.22 g/mol	[4]	
Appearance	Off-white to beige fine crystalline powder	[1][2]	
Melting Point	213-215 °C	[4][5]	
Boiling Point	444.8 °C at 760 mmHg	[4]	
Density	1.302 g/cm <sup>3</sup>	[4]	
Solubility in water	0.45 g/L	[4]	
Solubility in organic solvents	Soluble in ethanol, acetone, and dimethylformamide	[1]	
LogP (Octanol-water partition coefficient)	2.32880	[6]	

## **Spectroscopic Data**

The structural identification of **4,4'-Dihydroxybenzophenone** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 4,4'-Dihydroxybenzophenone



Technique	Key Data and Observations	Reference(s)	
<sup>1</sup> H NMR	(DMSO-d <sub>6</sub> ): δ 6.87 (m, 4H), 7.60 (m, 4H), 10.29 (s, 2H)	[7]	
<sup>13</sup> C NMR	(DMSO-d <sub>6</sub> ): δ 114.97, 128.78, 131.99, 161.20, 193.03	[8]	
Infrared (IR)	KBr disc; peaks indicative of O-H, C=O, and aromatic C-H stretching.	[2][9]	
Mass Spectrometry (MS)	Molecular ion peak (M+) at m/z 214, with a prominent fragment at m/z 121.	[10]	

### **Synthesis and Purification**

Several methods for the synthesis of **4,4'-Dihydroxybenzophenone** have been reported, with the Fries rearrangement of phenyl p-hydroxybenzoate being a common approach.

### **Synthesis Protocols**

Method 1: Fries Rearrangement

A common synthesis route involves the Fries rearrangement of p-hydroxyphenylbenzoate.[4]

Method 2: Demethylation of 4,4'-Dimethoxybenzophenone

This method involves the demethylation of 4,4'-dimethoxybenzophenone using reagents like aluminum bromide in refluxing benzene.[7] Another protocol utilizes potassium carbonate and 3-mercaptopropionic acid in dimethylacetamide at 150 °C for 18 hours.[7]

Experimental Protocol (Demethylation):

A mixture of 4,4'-dimethoxybenzophenone (1.21 g, 5.0 mmol), potassium carbonate (8.3 g, 60 mmol), 3-mercaptopropionic acid (4.24 g, 40 mmol), and dimethylacetamide (50 mL) is stirred at 150 °C for 18 hours.[7]



- The solvent is removed under reduced pressure.[7]
- Water (30 mL) is added, followed by 37% hydrochloric acid (8 mL).[7]
- The product is extracted with MTBE (3 x 25 mL) and ethyl acetate (2 x 25 mL).[7]
- The combined organic phases are dried with sodium sulfate and concentrated under reduced pressure.

#### **Purification**

The crude product from synthesis can be purified by the following methods:

- Recrystallization: The crude product can be recrystallized from an ethanol-water mixture (e.g., 1:4 v/v) to yield purified 4,4'-dihydroxybenzophenone.[11]
- Column Chromatography: Purification can also be achieved using silica gel column chromatography with a hexane:ethyl acetate (50:50) eluent.[7]

### **Biological Activities and Signaling Pathways**

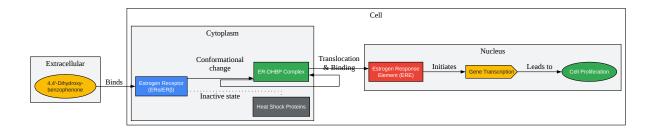
**4,4'-Dihydroxybenzophenone** is recognized as a potential endocrine disruptor, exhibiting both estrogenic and anti-androgenic activities.[12]

#### **Estrogenic Activity**

Studies have shown that **4,4'-Dihydroxybenzophenone** exhibits estrogenic activity in various assays. It has been ranked as having the second strongest estrogenic activity among several benzophenone derivatives in the human breast cancer cell line MCF-7.[13] This activity is attributed to its ability to bind to estrogen receptors (ERs), with the 4-hydroxyl group being crucial for this interaction.[5]

The estrogenic activity of **4,4'-Dihydroxybenzophenone** is primarily mediated through its interaction with estrogen receptors, leading to the activation of downstream signaling pathways that regulate gene expression.





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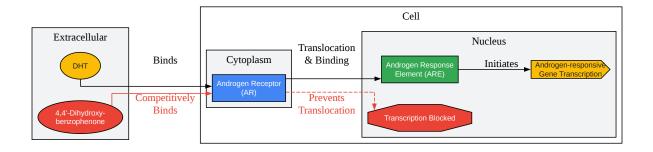
Caption: Estrogen Receptor Signaling Pathway Activation by 4,4'-Dihydroxybenzophenone.

### **Anti-androgenic Activity**

In addition to its estrogenic effects, **4,4'-Dihydroxybenzophenone** has been shown to possess anti-androgenic properties. It can inhibit the activity of dihydrotestosterone (DHT), a potent androgen.[1]

The anti-androgenic activity of **4,4'-Dihydroxybenzophenone** involves the antagonism of the androgen receptor (AR), preventing the binding of androgens and subsequent gene transcription.





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Caption: Anti-Androgenic Mechanism of **4,4'-Dihydroxybenzophenone**.

### Other Potential Biological Activities

While the primary focus has been on its endocrine-disrupting properties, research into other benzophenone derivatives suggests potential involvement in other signaling pathways, such as the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Factor 2 (MD2) pathway, which is associated with inflammation.[6] However, direct evidence for **4,4'-Dihydroxybenzophenone**'s activity on this pathway is limited. Further research is also needed to clarify its effects on Peroxisome Proliferator-Activated Receptors (PPARs) and aromatase activity.

## Experimental Protocols for Biological Activity Assessment

Standardized assays are crucial for evaluating the endocrine-disrupting potential of compounds like **4,4'-Dihydroxybenzophenone**.

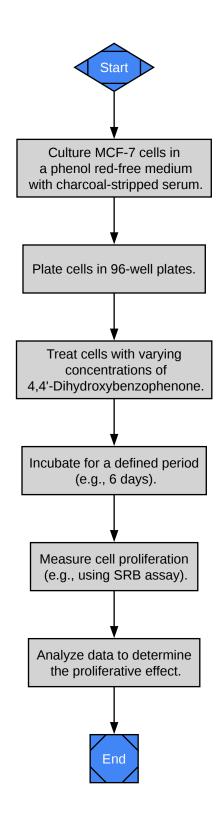
#### **In Vitro Assays**

MCF-7 Cell Proliferation Assay (for Estrogenic Activity)

This assay utilizes the estrogen-responsive human breast cancer cell line MCF-7 to assess the proliferative effects of potential estrogenic compounds.[1][4]



#### **Experimental Workflow:**



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Caption: Workflow for the MCF-7 Cell Proliferation Assay.



Androgen Receptor Reporter Gene Assay (for Anti-androgenic Activity)

This assay uses a cell line co-transfected with an androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element.[7][10]

#### Experimental Protocol:

- Cell Culture and Transfection: Culture a suitable cell line (e.g., CHO, HEK293) and cotransfect with plasmids for the human androgen receptor and a reporter gene linked to an androgen response element.[3]
- Cell Plating: Seed the transfected cells into 96-well plates.[3]
- Treatment: Treat the cells with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of 4,4'-Dihydroxybenzophenone.[10]
- Incubation: Incubate the plates for 24-48 hours.
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
- Data Analysis: A decrease in luciferase activity in the presence of 4,4'-Dihydroxybenzophenone indicates anti-androgenic activity.

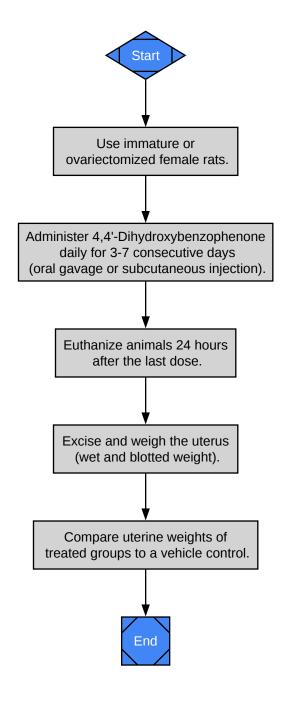
### **In Vivo Assays**

Uterotrophic Assay (for Estrogenic Activity)

This assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.[8][14]

**Experimental Workflow:** 





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Caption: Workflow for the Rodent Uterotrophic Assay.

### **Safety and Toxicity**

**4,4'-Dihydroxybenzophenone** is classified as an irritant and may cause skin and eye irritation, as well as respiratory irritation.[2] It may also cause an allergic skin reaction.[2]

Table 3: Acute Toxicity Data



Organism	Endpoint	Value	Reference(s)
Chlorella vulgaris (algae)	96 h-EC50	183.60 mg/L	[13]
Daphnia magna (water flea)	48 h-LC50	12.50 mg/L	[13]

### **Applications**

The primary application of **4,4'-Dihydroxybenzophenone** is as a UV stabilizer in a variety of products, including plastics, cosmetics, and coatings, to prevent degradation from UV radiation. [4] It also serves as a monomer in the synthesis of certain polymers.

#### Conclusion

**4,4'-Dihydroxybenzophenone** is a multifaceted compound with important industrial applications. However, its potential as an endocrine disruptor, particularly its estrogenic and anti-androgenic activities, warrants careful consideration and further investigation. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound, enabling a better understanding of its properties and potential biological effects. Continued research into its detailed mechanisms of action and long-term toxicological profile is essential for a comprehensive risk assessment.

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